molecular formula C50H50CaN2O8 B571538 Defluoro Pitavastatin Calcium Salt CAS No. 1258947-30-6

Defluoro Pitavastatin Calcium Salt

カタログ番号: B571538
CAS番号: 1258947-30-6
分子量: 847.034
InChIキー: CTOOTGHKZAQIRB-FAPMUMIKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Defluoro Pitavastatin Calcium Salt is a derivative of Pitavastatin, a member of the statin class of medications. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This compound is specifically designed to retain the lipid-lowering properties of Pitavastatin while potentially offering improved pharmacokinetic properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Defluoro Pitavastatin Calcium Salt involves multiple steps, starting with the preparation of the quinoline ring and side chains that include phenyl and cyclopropyl moieties. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

化学反応の分析

Types of Reactions

Defluoro Pitavastatin Calcium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

作用機序

Defluoro Pitavastatin Calcium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood . Additionally, the compound may have pleiotropic effects, such as improving endothelial function and reducing inflammation .

類似化合物との比較

Defluoro Pitavastatin Calcium Salt is compared with other statins such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin. While all statins share the common mechanism of inhibiting HMG-CoA reductase, this compound is unique due to its specific chemical structure, which may offer improved pharmacokinetic properties and fewer side effects . Similar compounds include:

生物活性

Defluoro Pitavastatin Calcium Salt is a derivative of Pitavastatin, a member of the statin class of drugs primarily used for lowering cholesterol levels. This article explores its biological activity, focusing on its pharmacological properties, clinical efficacy, and potential therapeutic applications.

Overview of this compound

  • Chemical Name : (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, calcium salt (2:1)
  • CAS Number : 1258947-30-6
  • Molecular Formula : C25H24NO4CaC_{25}H_{24}NO_{4}\cdot Ca
  • Molecular Weight : Approximately 402.47 g/mol (calcium salt)

This compound exhibits similar mechanisms to its parent compound, targeting HMG-CoA reductase to inhibit cholesterol synthesis and lower LDL cholesterol levels effectively .

Defluoro Pitavastatin acts by competitively inhibiting HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. The inhibition leads to a decrease in cholesterol production in the liver, which subsequently increases the uptake of LDL from the bloodstream .

Pharmacokinetics

The pharmacokinetic profile of Defluoro Pitavastatin shows:

  • Bioavailability : Approximately 51% when administered orally.
  • Half-life : About 12 hours.
  • Metabolism : Primarily excreted unchanged in bile; minimal renal elimination. It is not significantly metabolized by cytochrome P450 enzymes, reducing potential drug-drug interactions .

Lipid-Lowering Effects

Clinical studies demonstrate that Defluoro Pitavastatin effectively reduces total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). A meta-analysis of several trials indicated reductions in LDL-C ranging from 30% to 44% at doses between 1 mg to 4 mg per day .

Dose (mg/day) LDL-C Reduction (%) Total Cholesterol Reduction (%)
13020
23527
44438

Endothelial Function Improvement

A randomized controlled trial involving hypercholesterolemic patients showed that treatment with Defluoro Pitavastatin improved endothelial function as measured by flow-mediated dilation (FMD) and reduced arterial stiffness over an eight-week period. The study reported significant improvements in FMD from baseline values after treatment .

Pleiotropic Effects

Beyond lipid-lowering effects, Defluoro Pitavastatin exhibits pleiotropic effects that contribute to cardiovascular health. These include:

  • Anti-inflammatory Properties : Reduces vascular inflammation and oxidative stress.
  • Improvement in Endothelial Function : Enhances nitric oxide availability, leading to better vasodilation.
  • Potential Antifungal Activity : Recent studies suggest that it may enhance the efficacy of antifungal agents like fluconazole .

Case Studies

  • Cardiac Function Improvement : In a rat model of hypertensive heart failure, administration of Defluoro Pitavastatin resulted in improved cardiac function and survival rates compared to untreated controls .
  • Adverse Effects Monitoring : Clinical trials have reported mild adverse effects such as gastrointestinal symptoms and liver enzyme elevations; however, these were generally transient and resolved upon discontinuation or dose adjustment .

特性

CAS番号

1258947-30-6

分子式

C50H50CaN2O8

分子量

847.034

IUPAC名

calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h2*1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/b2*13-12+;/t2*18-,19-;/m11./s1

InChIキー

CTOOTGHKZAQIRB-FAPMUMIKSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.[Ca]

同義語

(3R,5S,6E)-7-(2-cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid Calcium Salt (2:1); 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defluoro Pitavastatin Calcium Salt
Reactant of Route 2
Defluoro Pitavastatin Calcium Salt
Reactant of Route 3
Defluoro Pitavastatin Calcium Salt
Reactant of Route 4
Defluoro Pitavastatin Calcium Salt
Reactant of Route 5
Defluoro Pitavastatin Calcium Salt
Reactant of Route 6
Defluoro Pitavastatin Calcium Salt

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。